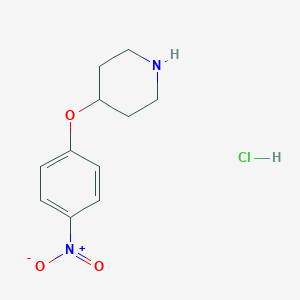

4-(4-Nitrophenoxy)piperidine hydrochloride

Overview

Description

4-(4-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-OPh) attached to the piperidine ring .

Molecular Structure Analysis

The InChI code for 4-(4-Nitrophenoxy)piperidine hydrochloride is1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the nitro and phenoxy groups on the piperidine ring . Physical And Chemical Properties Analysis

4-(4-Nitrophenoxy)piperidine hydrochloride has a melting point of 228 - 229°C . Other physical and chemical properties such as density, boiling point, vapor pressure, and molar volume are not provided in the search results .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(4-Nitrophenoxy)piperidine hydrochloride: is utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. These compounds form the backbone of many pharmaceuticals and are integral in the development of new therapeutic agents .

Anticancer Research

Piperidine derivatives, including 4-(4-Nitrophenoxy)piperidine hydrochloride , have been studied for their potential anticancer properties. They are explored for their ability to inhibit tumor growth and proliferation .

Antihypertensive Agents

The structural motif of piperidine is often found in antihypertensive drugs. Research into 4-(4-Nitrophenoxy)piperidine hydrochloride may lead to the development of new medications to manage high blood pressure .

Antiulcer Medications

Piperidine derivatives are known to possess antiulcer activity4-(4-Nitrophenoxy)piperidine hydrochloride could be a precursor in the synthesis of drugs that prevent or treat stomach ulcers .

Antimicrobial Applications

The compound has potential applications in the development of new antimicrobial agents, which could be effective against a range of bacterial and fungal infections .

Alzheimer’s Disease Therapy

Research into piperidine derivatives includes their use in Alzheimer’s disease therapy4-(4-Nitrophenoxy)piperidine hydrochloride may contribute to the synthesis of drugs that alleviate the symptoms of Alzheimer’s .

Analgesic Development

This compound may also play a role in the development of analgesics. Piperidine derivatives are commonly used in pain relief medications, and further research could lead to new options for pain management .

Neuropathic Pain Treatment

Lastly, 4-(4-Nitrophenoxy)piperidine hydrochloride could be instrumental in creating treatments for neuropathic pain, offering relief for patients suffering from chronic nerve pain .

Safety and Hazards

properties

IUPAC Name |

4-(4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAOUXPCADEEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626671 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenoxy)piperidine hydrochloride | |

CAS RN |

148505-45-7 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)